molecular formula C26H22N4 B12581122 n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine

n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine

Cat. No.: B12581122
M. Wt: 390.5 g/mol
InChI Key: JCKQEHUYVMGOSW-UHFFFAOYSA-N
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Description

N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antimicrobial, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine typically involves the reaction of quinoline derivatives with benzylamine derivatives under specific conditions. One common method involves the use of a condensation reaction between 4-chloroquinoline and 4-aminomethylbenzylamine in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic applications in treating diseases like malaria and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine stands out due to its dual quinoline structure, which enhances its binding affinity and specificity towards molecular targets. This unique structure contributes to its potent biological activities and makes it a valuable compound in scientific research .

Properties

Molecular Formula

C26H22N4

Molecular Weight

390.5 g/mol

IUPAC Name

N-[[4-[(quinolin-4-ylamino)methyl]phenyl]methyl]quinolin-4-amine

InChI

InChI=1S/C26H22N4/c1-3-7-23-21(5-1)25(13-15-27-23)29-17-19-9-11-20(12-10-19)18-30-26-14-16-28-24-8-4-2-6-22(24)26/h1-16H,17-18H2,(H,27,29)(H,28,30)

InChI Key

JCKQEHUYVMGOSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NCC3=CC=C(C=C3)CNC4=CC=NC5=CC=CC=C54

Origin of Product

United States

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